molecular formula C19H15N5O2 B2564425 (E)-N'-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide CAS No. 306304-13-2

(E)-N'-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2564425
CAS No.: 306304-13-2
M. Wt: 345.362
InChI Key: WOJWZZGXMBMUQW-UHFFFAOYSA-N
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Description

The compound (E)-N'-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide belongs to the class of pyrazole-carbohydrazide derivatives, characterized by a hydrazone linkage between a pyrazole core and an isatin (2-oxoindoline) moiety. Its structure features:

  • A p-tolyl group (4-methylphenyl) at the 3-position of the pyrazole ring.
  • An (E)-configured hydrazone bond connecting the pyrazole carbonyl to the 3-ylidene position of the 2-oxoindoline fragment.

Typical yields range from 55% to 89% for similar structures .

Properties

CAS No.

306304-13-2

Molecular Formula

C19H15N5O2

Molecular Weight

345.362

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H15N5O2/c1-11-6-8-12(9-7-11)15-10-16(22-21-15)18(25)24-23-17-13-4-2-3-5-14(13)20-19(17)26/h2-10,20,26H,1H3,(H,21,22)

InChI Key

WOJWZZGXMBMUQW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O

solubility

not available

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Potential Anti-Cancer Agent
Research indicates that (E)-N'-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide has potential as an anti-cancer agent. It is believed to inhibit specific enzymes that facilitate cancer cell proliferation. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by interfering with cellular signaling pathways related to growth and survival .

Mechanism of Action
The compound's mechanism of action may involve the inhibition of kinases or proteases, essential for cancer cell viability. This interaction leads to the disruption of critical cellular processes, making it a candidate for further investigation in targeted cancer therapies .

Biological Studies

Investigating Biological Pathways
In biological research, this compound is used to explore its effects on various biological pathways. Its ability to modulate enzymatic activity makes it valuable for understanding disease mechanisms and developing therapeutic strategies against conditions such as inflammation and neurodegeneration .

Therapeutic Applications
The compound's unique structure allows it to interact with multiple molecular targets, which could lead to the development of novel therapeutic agents. Ongoing studies are focusing on its potential applications in treating diseases beyond cancer, including metabolic disorders and infections .

Industrial Applications

Material Development
The distinctive properties of this compound make it a candidate for industrial applications, particularly in the synthesis of new materials with specific functionalities. Its reactivity can be harnessed in the development of polymers or coatings with enhanced performance characteristics .

Comparison with Similar Compounds

Key Properties :

  • Melting Points : Structurally related compounds exhibit melting points between 189°C and 268°C, influenced by substituent polarity and crystallinity .
  • Spectroscopic Data : IR spectra typically show C=O (1650–1700 cm⁻¹) and NH (3200–3350 cm⁻¹) stretches, while ¹H/¹³C NMR confirm hydrazone tautomerism and aromatic substituents .

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituents Synthesis Yield (%) Melting Point (°C) Biological Activity Reference
Target Compound 3-(p-Tolyl), 2-oxoindolin-3-ylidene N/A* N/A* Not reported -
PS1 () 3-(3-Bromophenyl), 2-oxoindolin-3-ylidene 55–89 216–217 Antibacterial (MetAP inhibition)
Compound 26 () 1-(p-Tolyl)pyrrolidine, 2-oxoindolin-3-ylidene 89 268–269 Antioxidant
Compound 30 () 4-Chlorophenyl, benzimidazole 55 216–217 Antioxidant
SKi-178 () 3-(4-Methoxyphenyl), 3,4-dimethoxybenzylidene N/A N/A Sphingosine kinase 1 inhibitor (Ki = 1.3 μM)
Antidiabetic Analog () 5-Fluoro-2-oxoindolin-3-ylidene, benzoxazole N/A N/A Blood glucose reduction (p<0.01 at 100 mg/kg)
A1H7 () 3-(tert-Butyl), 4-dimethylaminobenzylidene 65 N/A Not reported

Substituent Effects on Activity

  • Aryl Group Variations :
    • Electron-Donating Groups (e.g., p-tolyl, methoxy): Enhance solubility and bioavailability. For example, SKi-178’s 4-methoxyphenyl group improves selectivity for SK1 .
    • Electron-Withdrawing Groups (e.g., bromo, chloro): Increase melting points (e.g., Compound 26: 268°C) and may enhance receptor binding via polar interactions .
  • Fluorination at the indoline ring () significantly enhances antidiabetic efficacy, likely due to improved metabolic stability .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (E)-N'-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves multi-step reactions:

  • Hydrazide Formation : Condensation of ethyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate with hydrazine hydrate yields the carbohydrazide intermediate .
  • Cyclocondensation : Reaction of the hydrazide with 2-oxoindoline-3-carbaldehyde under acidic or reflux conditions forms the final Schiff base product. Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., glacial acetic acid) are critical for optimizing yield .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures purity (>95%) .

Q. Which analytical techniques are essential for structural characterization of this compound?

Key methods include:

  • ¹H/¹³C NMR : Confirms proton environments (e.g., imine proton at δ 8.5–9.0 ppm, aromatic protons of p-tolyl group) and carbon backbone .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding) using SHELXL .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

Systematic modifications to the core scaffold enhance potency and selectivity:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) at the oxoindolinylidene moiety improves binding to enzymes like DNA gyrase (IC₅₀ reduction from 0.25 to 0.10 µM) .
  • Steric Modifications : Adding methoxy groups to the p-tolyl ring increases selectivity for sphingosine kinase 1 (SK1) by 12-fold via enhanced hydrophobic interactions .
  • Table : Representative SAR Data
Position ModifiedSubstituentTarget IC₅₀ (µM)Selectivity RatioReference
Oxoindolinylidene-Cl0.108.5 (vs. Topo II)
p-Tolyl-OCH₃0.0812.0 (vs. SK2)

Q. What computational strategies predict binding modes and target interactions?

  • Molecular Docking (AutoDock/Vina) : Identifies key residues (e.g., Ser342 in ER aminopeptidase 1) involved in hydrogen bonding with the carbohydrazide core .
  • MD Simulations : Trajectories (100 ns) assess stability of the ligand-receptor complex, with RMSD < 2.0 Å indicating robust binding .
  • Pharmacophore Modeling : Highlights essential features (e.g., planar aromatic rings, hydrogen bond acceptors) for scaffold optimization .

Q. How do researchers resolve contradictions in biological activity data across assay systems?

Discrepancies (e.g., varying IC₅₀ values in enzyme vs. cell-based assays) are addressed via:

  • Orthogonal Assays : Cross-validate using fluorescence polarization (enzyme activity) and cell viability (MTT) assays .
  • Plasma Protein Binding Tests : Measure free fraction (e.g., >90% unbound fraction enhances cellular uptake) .
  • Kinetic Solubility Studies : Adjust DMSO concentrations (<1%) to avoid false negatives in cell-based screens .

Q. What crystallographic techniques confirm the compound’s stereochemistry and solid-state interactions?

  • Single-Crystal X-ray Diffraction : SHELXL refines structures with R-factor < 0.05, revealing intramolecular H-bonds (e.g., N-H···O=C) and π-π stacking between aromatic rings .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., 60% H-bond contributions) using CrystalExplorer .

Methodological Best Practices

  • Synthetic Reproducibility : Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrazide oxidation .
  • Biological Assay Controls : Include reference inhibitors (e.g., ciprofloxacin for DNA gyrase) to validate assay conditions .
  • Data Transparency : Report all synthetic yields, spectral data, and assay parameters (e.g., pH, temperature) to enable replication .

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